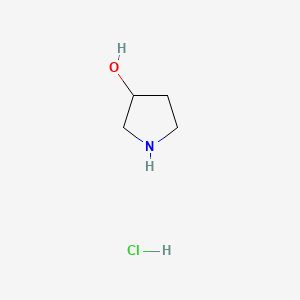

3-Hydroxypyrrolidine hydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

pyrrolidin-3-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO.ClH/c6-4-1-2-5-3-4;/h4-6H,1-3H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPMSJEFZULFYTB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70377716 | |

| Record name | 3-Hydroxypyrrolidine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70377716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

123.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86070-82-8 | |

| Record name | 3-Hydroxypyrrolidine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70377716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Hydroxypyrrolidine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of (R)-3-Hydroxypyrrolidine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

(R)-3-Hydroxypyrrolidine hydrochloride is a chiral building block of significant interest in medicinal chemistry and pharmaceutical development.[1] Its stereospecific nature makes it a valuable synthon for the asymmetric synthesis of complex bioactive molecules, particularly in the development of novel therapeutics.[1] This technical guide provides a comprehensive overview of the core physical properties of (R)-3-Hydroxypyrrolidine hydrochloride, presented in a clear and accessible format for laboratory and research applications.

Core Physical Properties

A thorough understanding of the physical characteristics of (R)-3-Hydroxypyrrolidine hydrochloride is essential for its effective handling, storage, and application in synthetic chemistry. The following table summarizes the key physical data for this compound.

| Property | Value | Source |

| CAS Number | 104706-47-0 | [1][2] |

| Molecular Formula | C₄H₉NO·HCl | [1][2] |

| Molecular Weight | 123.58 g/mol | [1][2][3] |

| Appearance | Off-white to yellow or pale brown crystalline powder | [1] |

| Melting Point | 102 - 107 °C | [1][4] |

| Boiling Point | 224.7°C at 760 mmHg (of the free base) | [5] |

| Solubility | Soluble in water and methanol. Soluble in DMSO. | [4][6][7] |

| Optical Rotation | [α]D²⁰ = -7.5 ± 1° (c=3.5 in CH₃OH) | [1] |

| pKa (Predicted) | 14.74 ± 0.20 | [8] |

Experimental Protocols

The determination of the physical properties outlined above follows standard laboratory methodologies. While specific internal standard operating procedures may vary, the fundamental principles are universal.

-

Melting Point: Determined using a calibrated melting point apparatus. The sample is heated at a controlled rate, and the temperature range from the first appearance of liquid to complete liquefaction is recorded.

-

Solubility: Assessed by adding incremental amounts of the solute to a fixed volume of a specific solvent at a constant temperature, with agitation, until a saturated solution is obtained. Visual inspection is used to determine if the solid is fully dissolved.

-

Optical Rotation: Measured using a polarimeter. A solution of known concentration is prepared, and its ability to rotate the plane of polarized light is measured at a specific wavelength (typically the sodium D-line, 589 nm) and temperature.

Logical Workflow for Physicochemical Characterization

The following diagram illustrates a typical workflow for the physicochemical characterization of a chemical substance like (R)-3-Hydroxypyrrolidine hydrochloride, from initial receipt to final data analysis.

This compound is a key intermediate in the synthesis of various pharmaceuticals.[1] For instance, it is utilized in the preparation of muscarinic receptor antagonists and antimicrobial agents.[7] The chiral nature of (R)-3-Hydroxypyrrolidine hydrochloride is crucial for its application in asymmetric synthesis, where it serves as a chiral auxiliary to produce enantiomerically pure compounds.[1] This is of paramount importance in drug development, as the stereochemistry of a molecule often dictates its pharmacological activity and safety profile. The compound's stability and ease of handling also contribute to its widespread use in research and development settings.[1]

References

- 1. chemimpex.com [chemimpex.com]

- 2. (R)-3-HYDROXYPYRROLIDINE HYDROCHLORIDE | VSNCHEM [vsnchem.com]

- 3. 3-Hydroxypyrrolidine hydrochloride | C4H10ClNO | CID 2769408 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. (R)-(-)-3-Pyrrolidinol hydrochloride | 104706-47-0 [chemicalbook.com]

- 5. CAS 2799-21-5 | (R)-3-Hydroxypyrrolidine hydrochloride - Synblock [synblock.com]

- 6. (R)-3-Hydroxypyrrolidine price,buy (R)-3-Hydroxypyrrolidine - chemicalbook [chemicalbook.com]

- 7. (R)-(-)-3-Pyrrolidinol hydrochloride Five Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 8. (R)-1-Boc-3-hydroxypyrrolidine | 109431-87-0 [chemicalbook.com]

An In-depth Technical Guide to (S)-3-Hydroxypyrrolidine Hydrochloride: Chemical Structure, Bonding, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-3-Hydroxypyrrolidine hydrochloride is a crucial chiral building block in the pharmaceutical industry, playing a pivotal role in the synthesis of a variety of therapeutic agents. Its stereodefined structure, featuring a pyrrolidine ring with a hydroxyl group at the C-3 position, makes it an essential intermediate for creating complex molecules with high stereospecificity. This technical guide provides a comprehensive overview of the chemical structure, bonding, physicochemical properties, synthesis, and spectroscopic analysis of (S)-3-Hydroxypyrrolidine hydrochloride. Furthermore, it delves into its significant applications in drug development, with a focus on its role in the synthesis of darifenacin and vaborbactam, and details the associated signaling pathways and mechanisms of action.

Chemical Structure and Bonding

(S)-3-Hydroxypyrrolidine hydrochloride possesses a five-membered saturated heterocyclic ring, pyrrolidine, substituted with a hydroxyl group at the third carbon. The "(S)" designation indicates the stereochemistry at the chiral center (C-3). The hydrochloride salt is formed by the protonation of the secondary amine in the pyrrolidine ring by hydrochloric acid.

The bonding in the molecule is characterized by covalent bonds between carbon, nitrogen, oxygen, and hydrogen atoms. The pyrrolidine ring adopts a puckered envelope or twist conformation to minimize steric strain. The presence of the hydroxyl group and the protonated amine allows for the formation of strong intermolecular hydrogen bonds, which significantly influences the compound's physical properties, such as its melting point and solubility. The ionic bond between the positively charged pyrrolidinium ion and the chloride ion is a key feature of the hydrochloride salt.

Physicochemical Properties

The physicochemical properties of (S)-3-Hydroxypyrrolidine hydrochloride are summarized in the table below. These properties are critical for its handling, storage, and application in chemical syntheses.

| Property | Value | Reference(s) |

| Molecular Formula | C₄H₁₀ClNO | [1][2] |

| Molecular Weight | 123.58 g/mol | [1][2] |

| CAS Number | 122536-94-1 | [1][2] |

| Appearance | White to off-white crystalline solid | [3] |

| Melting Point | 104-107 °C | [3] |

| Boiling Point | 224.7 °C at 760 mmHg | [3] |

| Specific Rotation ([α]D) | +7.4° to +8.0° (c=3.5, MeOH) | [4] |

| Solubility | Sparingly soluble in DMSO, slightly soluble in methanol. | [3] |

Experimental Protocols

Synthesis of (S)-3-Hydroxypyrrolidine Hydrochloride

A common and efficient method for the synthesis of (S)-3-Hydroxypyrrolidine hydrochloride involves a four-step process starting from (R)-1-N-Boc-3-hydroxypyrrolidine, utilizing a Mitsunobu reaction for stereochemical inversion.[5]

Step 1: Mitsunobu Reaction - Inversion of Stereochemistry

-

Materials: (R)-1-N-Boc-3-hydroxypyrrolidine, benzoic acid, triphenylphosphine (PPh₃), diisopropyl azodicarboxylate (DIAD), dry tetrahydrofuran (THF).

-

Procedure:

-

Dissolve (R)-1-N-Boc-3-hydroxypyrrolidine, benzoic acid, and PPh₃ in dry THF under a nitrogen atmosphere.

-

Cool the mixture to -10 °C.

-

Slowly add DIAD dropwise, maintaining the internal temperature below -5 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-14 hours.

-

Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

The crude product, (S)-1-N-Boc-3-benzoyloxypyrrolidine, is typically used in the next step without further purification.[5]

-

Step 2: Hydrolysis of the Ester

-

Materials: Crude (S)-1-N-Boc-3-benzoyloxypyrrolidine from Step 1, sodium hydroxide (NaOH), methanol.

-

Procedure:

-

Dissolve the crude product from Step 1 in methanol.

-

Add a solution of NaOH (e.g., 3 M) and stir the mixture at room temperature for 4-6 hours.

-

Monitor the hydrolysis by TLC.

-

Upon completion, neutralize the reaction mixture and extract the product, (S)-1-N-Boc-3-hydroxypyrrolidine, with a suitable organic solvent.

-

Dry the organic layer and concentrate under reduced pressure.

-

Step 3: Deprotection of the Boc Group

-

Materials: (S)-1-N-Boc-3-hydroxypyrrolidine from Step 2, hydrochloric acid (HCl) in a suitable solvent (e.g., 4 M HCl in ethyl acetate).

-

Procedure:

-

Dissolve the product from Step 2 in the HCl solution.

-

Stir the mixture at room temperature for 10-12 hours.

-

The product, (S)-3-Hydroxypyrrolidine hydrochloride, will precipitate as a white solid.

-

Collect the solid by filtration and wash with a suitable solvent (e.g., ethyl acetate).[5]

-

Step 4: Purification by Recrystallization

-

Materials: Crude (S)-3-Hydroxypyrrolidine hydrochloride, isopropanol, ethyl acetate.

-

Procedure:

-

Dissolve the crude product in a minimal amount of hot isopropanol.

-

Slowly add ethyl acetate until the solution becomes cloudy.

-

Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

-

Collect the purified crystals by filtration, wash with a small amount of cold ethyl acetate, and dry under vacuum.[5]

-

Synthesis Workflow

Caption: Workflow for the synthesis of (S)-3-Hydroxypyrrolidine hydrochloride.

Spectroscopic Data

¹H NMR Spectroscopy

The ¹H NMR spectrum of (S)-3-Hydroxypyrrolidine hydrochloride in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) is expected to show signals corresponding to the protons of the pyrrolidine ring. The proton on the carbon bearing the hydroxyl group (H-3) would appear as a multiplet. The protons on the carbons adjacent to the nitrogen (H-2 and H-5) would also appear as multiplets, likely shifted downfield due to the electron-withdrawing effect of the protonated nitrogen. The protons at the C-4 position would also present as multiplets. The protons of the N-H and O-H groups will be exchangeable and may appear as broad singlets or may not be observed depending on the solvent and concentration.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum is expected to show four distinct signals corresponding to the four carbon atoms of the pyrrolidine ring.

| Carbon Atom | Expected Chemical Shift (ppm) |

| C-3 (CH-OH) | ~68-70 |

| C-2 & C-5 (CH₂-N⁺) | ~50-55 |

| C-4 (CH₂) | ~32-35 |

Note: The provided ¹³C NMR data for a related compound shows signals at 68.6, 51.8, 42.8, and 32.9 ppm, which are consistent with the expected ranges.[5]

FTIR Spectroscopy

The FTIR spectrum of (S)-3-Hydroxypyrrolidine hydrochloride will exhibit characteristic absorption bands corresponding to its functional groups.

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 3400-3200 (broad) | O-H stretch | Hydroxyl group |

| 3200-2800 (broad) | N-H stretch | Secondary ammonium ion |

| 2960-2850 | C-H stretch | Aliphatic C-H |

| 1600-1500 | N-H bend | Secondary ammonium ion |

| 1100-1000 | C-O stretch | Secondary alcohol |

Mass Spectrometry

In mass spectrometry, the molecule is expected to fragment in a predictable manner. The molecular ion peak [M]⁺ (for the free base) would be observed at m/z 87. Under electrospray ionization (ESI), the protonated molecule [M+H]⁺ would be observed at m/z 88. Common fragmentation pathways would involve the loss of water (H₂O) from the molecular ion, and cleavage of the pyrrolidine ring.

Applications in Drug Development

(S)-3-Hydroxypyrrolidine hydrochloride is a vital chiral intermediate in the synthesis of several active pharmaceutical ingredients (APIs).

Darifenacin Synthesis

Darifenacin is a selective M3 muscarinic receptor antagonist used for the treatment of overactive bladder.[6] (S)-3-Hydroxypyrrolidine is a key component that forms the core of the darifenacin molecule.

M3 Muscarinic Receptor Signaling Pathway and Inhibition by Darifenacin

Acetylcholine (ACh) released from parasympathetic nerves binds to M3 muscarinic receptors on the detrusor smooth muscle of the bladder. This binding activates a Gq protein, which in turn activates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptors on the sarcoplasmic reticulum, leading to the release of intracellular calcium (Ca²⁺). The increased cytosolic Ca²⁺, along with DAG, activates protein kinase C (PKC), which ultimately leads to the phosphorylation of proteins involved in muscle contraction, causing detrusor muscle contraction. Darifenacin, by acting as a competitive antagonist at the M3 receptor, blocks the binding of ACh and inhibits this entire signaling cascade, leading to relaxation of the detrusor muscle.[3][6]

Caption: Signaling pathway of M3 muscarinic receptor and inhibition by Darifenacin.

Vaborbactam Synthesis

Vaborbactam is a non-suicidal β-lactamase inhibitor that protects β-lactam antibiotics, such as meropenem, from degradation by serine β-lactamases produced by resistant bacteria. The pyrrolidine ring originating from (S)-3-hydroxypyrrolidine is a key structural feature of vaborbactam.

Mechanism of Vaborbactam Action

β-lactamase enzymes produced by bacteria can hydrolyze the β-lactam ring of antibiotics like meropenem, rendering them ineffective. Vaborbactam acts as a "suicide inhibitor" by forming a stable, covalent adduct with the serine residue in the active site of the β-lactamase. This inactivation of the β-lactamase allows the partner antibiotic, meropenem, to reach its target, the penicillin-binding proteins (PBPs), and exert its bactericidal effect by inhibiting cell wall synthesis.[7][8]

Caption: Workflow of Vaborbactam's mechanism as a β-lactamase inhibitor.

Conclusion

(S)-3-Hydroxypyrrolidine hydrochloride is a cornerstone chiral intermediate in modern pharmaceutical synthesis. Its well-defined stereochemistry and versatile reactivity make it an indispensable building block for the construction of complex drug molecules. A thorough understanding of its chemical properties, synthesis, and spectroscopic characteristics is paramount for researchers and professionals in drug development. The successful application of this compound in the synthesis of impactful drugs like darifenacin and vaborbactam underscores its significance and highlights the continuing importance of chiral chemistry in the quest for more effective and safer medicines.

References

- 1. (S)-3-Hydroxypyrrolidine hydrochloride(122536-94-1) 1H NMR [m.chemicalbook.com]

- 2. (S)-3-Hydroxypyrrolidine hydrochloride | 122536-94-1 [chemicalbook.com]

- 3. apexbt.com [apexbt.com]

- 4. (S)-3-Hydroxypyrrolidine hydrochloride, 97% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 5. CN105646321A - Preparation method of (S)-3-hydroxypyrrolidine hydrochloride - Google Patents [patents.google.com]

- 6. benchchem.com [benchchem.com]

- 7. mdpi.com [mdpi.com]

- 8. mdpi.com [mdpi.com]

An In-depth Technical Guide to 3-Hydroxypyrrolidine Hydrochloride: Properties, Synthesis, and Applications

This technical guide provides a comprehensive overview of 3-Hydroxypyrrolidine hydrochloride, a pivotal building block in modern pharmaceutical research and development. The document is tailored for researchers, scientists, and professionals in drug development, offering detailed insights into the distinct stereoisomers of this compound: the (S)-enantiomer, the (R)-enantiomer, and the racemic mixture. Each form possesses a unique CAS number and specific applications, particularly in the synthesis of chiral drugs.

Physicochemical Properties and Identification

This compound is a pyrrolidine derivative characterized by a hydroxyl group at the third position. Its properties vary slightly between its stereoisomeric forms. The hydrochloride salt enhances the compound's stability and water solubility, making it convenient for use in various chemical reactions.

Below is a summary of the key physicochemical data for each form of this compound.

| Property | (S)-3-Hydroxypyrrolidine hydrochloride | (R)-3-Hydroxypyrrolidine hydrochloride | (±)-3-Hydroxypyrrolidine hydrochloride (Racemic) |

| CAS Number | 122536-94-1[1][2] | 104706-47-0[3] | 86070-82-8[4] |

| Molecular Formula | C₄H₁₀ClNO[1][2] | C₄H₁₀ClNO[3] | C₄H₁₀ClNO[4] |

| Molecular Weight | 123.58 g/mol [1][2] | 123.58 g/mol [3] | 123.58 g/mol [4] |

| Melting Point | 104-107 °C[2] | 102-107 °C[3] | Not specified in search results |

| Appearance | Off-white to pale beige solid[2] | Off-white to pale brown crystal powder[3] | Not specified in search results |

| Optical Rotation | Not specified in search results | [α]₂₀/D −7.6°, c = 3.5 in methanol | Not applicable |

| Solubility | Sparingly soluble in DMSO, slightly soluble in methanol[2] | Not specified in search results | Not specified in search results |

Applications in Drug Development

The chiral nature of (S)- and (R)-3-Hydroxypyrrolidine hydrochloride makes them invaluable intermediates in the asymmetric synthesis of a wide array of pharmaceuticals. Their structural motif is a key component in drugs targeting various conditions.

-

(S)-3-Hydroxypyrrolidine hydrochloride : This enantiomer is a crucial intermediate in the synthesis of several drugs, including:

-

(R)-3-Hydroxypyrrolidine hydrochloride : This enantiomer serves as a building block for pharmaceuticals targeting neurological disorders.[3] It is also employed in the synthesis of muscarinic receptor antagonists and antimicrobial agents.[5]

-

(±)-3-Hydroxypyrrolidine hydrochloride : The racemic mixture is also used as a precursor in chemical synthesis, although for chiral drugs, the enantiomerically pure forms are typically preferred to ensure stereospecificity and avoid potential side effects from the inactive or less active enantiomer.

Experimental Protocols for Synthesis

The synthesis of this compound can be achieved through various routes, often starting from readily available chiral precursors like malic acid or through stereoselective reactions.

Synthesis of (S)-3-Hydroxypyrrolidine hydrochloride from L-Malic Acid

A common and established method for the synthesis of the (S)-enantiomer involves the use of L-malic acid. The general workflow is outlined below.

Caption: Synthesis workflow of (S)-3-Hydroxypyrrolidine hydrochloride from L-Malic Acid.

Methodology:

-

Amidation and Cyclization : L-Malic acid is reacted with benzylamine, typically by heating, to form (S)-1-benzyl-3-hydroxypyrrolidine-2,5-dione through amidation followed by intramolecular cyclization.[8]

-

Reduction : The resulting dione is then reduced. A common reducing agent for this step is lithium aluminum hydride (LiAlH₄) or a sodium borohydride-iodine system in a solvent like tetrahydrofuran (THF).[8] This step yields (S)-1-benzyl-3-pyrrolidinol.

-

Debenzylation : The benzyl protecting group is removed via catalytic hydrogenation using hydrogen gas and a palladium on carbon (Pd/C) catalyst to give (S)-3-Hydroxypyrrolidine.

-

Salt Formation : Finally, the free base is treated with hydrochloric acid (HCl) to yield the desired (S)-3-Hydroxypyrrolidine hydrochloride.

Synthesis of (R)-3-Hydroxypyrrolidine hydrochloride from (R)-4-chloro-3-hydroxybutyronitrile

The (R)-enantiomer can be synthesized from the corresponding chiral cyanohydrin.

References

- 1. (S)-3-Hydroxypyrrolidine hydrochloride | C4H10ClNO | CID 22309122 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (S)-3-Hydroxypyrrolidine hydrochloride | 122536-94-1 [chemicalbook.com]

- 3. chemimpex.com [chemimpex.com]

- 4. This compound | C4H10ClNO | CID 2769408 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. (R)-(-)-3-Pyrrolidinol hydrochloride | 104706-47-0 [chemicalbook.com]

- 6. US7652152B2 - Synthetic method of optically pure (S)-3-hydroxypyrrolidine - Google Patents [patents.google.com]

- 7. WO2003097594A1 - Process for preparing optically pure 3-hydroxy-pyrrolidine - Google Patents [patents.google.com]

- 8. Improve the Synthesis of (S)-1-benzyl-3-pyrrolidinol | Scientific.Net [scientific.net]

Spectroscopic Profile of 3-Hydroxypyrrolidine Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3-Hydroxypyrrolidine hydrochloride, a key building block in the synthesis of various pharmaceutical compounds. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for acquiring these spectra. This document is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development.

Spectroscopic Data Summary

The spectroscopic data for this compound provides characteristic fingerprints for its structural identification and confirmation. The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and MS analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~4.5 | m | 1H | H-3 |

| ~3.4 | m | 2H | H-5 |

| ~3.2 | m | 2H | H-2 |

| ~2.1 | m | 2H | H-4 |

| - | br s | 2H | N-H₂, O-H |

Note: The spectrum is typically run in a deuterated solvent such as DMSO-d₆ or D₂O. Chemical shifts can vary slightly depending on the solvent and concentration.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Carbon Atom |

| ~68 | C-3 |

| ~55 | C-5 |

| ~45 | C-2 |

| ~34 | C-4 |

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The spectrum of this compound is characterized by the following absorption bands.

Table 3: FT-IR Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Functional Group | Description |

| 3400-3200 (broad) | O-H, N-H | Stretching vibrations |

| 2950-2850 | C-H | Aliphatic stretching |

| 1600-1500 | N-H | Bending vibration |

| 1100-1000 | C-O | Stretching vibration |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule. For this compound, the free base (3-Hydroxypyrrolidine) is typically observed.

Table 4: Mass Spectrometry Data for 3-Hydroxypyrrolidine

| m/z | Ion |

| 87 | [M]⁺ (Molecular ion of the free base) |

| 70 | [M-OH]⁺ |

| 58 | [M-C₂H₅]⁺ |

| 43 | [C₂H₅N]⁺ |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

¹H and ¹³C NMR Spectroscopy

A sample of this compound (5-10 mg) is dissolved in a suitable deuterated solvent (e.g., 0.5 mL of DMSO-d₆ or D₂O) and transferred to a 5 mm NMR tube. The spectra are recorded on a spectrometer, such as a BRUKER AC-300, operating at a frequency of 300 MHz for ¹H NMR and 75 MHz for ¹³C NMR.[1] For ¹H NMR, the spectral width is typically set to 10-12 ppm, and for ¹³C NMR, to 200-220 ppm. Chemical shifts are referenced to an internal standard, such as tetramethylsilane (TMS) at 0.00 ppm.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The IR spectrum is typically obtained using an Attenuated Total Reflectance (ATR) accessory on an FT-IR spectrometer, such as a Bruker Tensor 27 FT-IR.[2] A small amount of the solid this compound is placed directly onto the ATR crystal. Pressure is applied to ensure good contact between the sample and the crystal. The spectrum is recorded over a range of 4000-400 cm⁻¹ by co-adding multiple scans to improve the signal-to-noise ratio. A background spectrum of the clean, empty ATR crystal is recorded prior to the sample analysis and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

The mass spectrum is typically acquired using an electron ionization (EI) source. A small amount of the sample is introduced into the ion source, often via a direct insertion probe or after separation by gas chromatography. The sample is vaporized and then bombarded with a beam of electrons (typically at 70 eV), causing ionization and fragmentation. The resulting ions are then separated by their mass-to-charge ratio (m/z) by a mass analyzer and detected. It is important to note that for salts like hydrochlorides, the spectrum observed is that of the free base.

Visualizing the Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a small molecule like this compound.

References

Chirality and stereochemistry of 3-Hydroxypyrrolidine hydrochloride

An In-Depth Technical Guide on the Chirality and Stereochemistry of 3-Hydroxypyrrolidine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxypyrrolidine is a versatile heterocyclic compound that serves as a crucial building block in the synthesis of a wide array of pharmaceutical agents.[1] Its structure incorporates a five-membered pyrrolidine ring with a hydroxyl group at the 3-position. This substitution creates a chiral center, leading to the existence of two non-superimposable mirror images, or enantiomers: (R)-3-Hydroxypyrrolidine and (S)-3-Hydroxypyrrolidine. The distinct three-dimensional arrangement of these enantiomers is of paramount importance in drug development, as the biological activity and safety profile of a chiral drug are often dictated by a single stereoisomer.[1] This guide provides a comprehensive overview of the chirality, stereochemistry, synthesis, and characterization of this compound, a common salt form that enhances the compound's stability and ease of handling.[2]

Stereoisomers of 3-Hydroxypyrrolidine

The presence of a stereocenter at the C3 carbon results in two enantiomeric forms of 3-Hydroxypyrrolidine. These isomers, (R) and (S), are identical in most of their physical properties but differ in their interaction with plane-polarized light and their biological activity.

References

The Pyrrolidine Ring: A Privileged Scaffold in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pyrrolidine ring, a five-membered saturated nitrogen-containing heterocycle, stands as a cornerstone in medicinal chemistry and drug discovery.[1][2] Its prevalence in a multitude of FDA-approved drugs across a wide spectrum of therapeutic areas underscores its significance as a "privileged scaffold." This guide provides a comprehensive overview of the biological importance of the pyrrolidine ring, its physicochemical properties that make it attractive for drug design, and its role in the development of novel therapeutics.

Physicochemical Properties and Medicinal Chemistry Significance

The pyrrolidine ring's utility in drug design is rooted in its unique structural and chemical properties. Unlike its aromatic counterpart, pyrrole, the sp³-hybridized carbon atoms of the pyrrolidine ring create a non-planar, three-dimensional structure.[3][4] This "pseudorotation" allows for a greater exploration of pharmacophore space, enabling more precise and complex interactions with biological targets.[3][4][5]

Key features that contribute to the pyrrolidine ring's prominence include:

-

Stereochemistry: The presence of up to four chiral centers allows for the generation of multiple stereoisomers, which can lead to significant differences in biological activity, selectivity, and toxicity profiles.[3][4] The non-essential amino acid L-proline, with its inherent chirality, is a common starting material for the stereoselective synthesis of pyrrolidine-containing compounds.[6]

-

Basicity and Nucleophilicity: The nitrogen atom in the pyrrolidine ring is a secondary amine, conferring basicity to the scaffold.[3] This basic center can participate in crucial hydrogen bonding interactions with biological targets and can be readily functionalized, with a vast majority of FDA-approved pyrrolidine drugs being substituted at the N-1 position.[3]

-

Improved Physicochemical Properties: The incorporation of a pyrrolidine ring can enhance a molecule's aqueous solubility and modulate its lipophilicity, which are critical parameters for optimizing pharmacokinetic profiles (ADME/Tox).[3]

Therapeutic Applications and Bioactivity

The versatility of the pyrrolidine scaffold is demonstrated by its presence in drugs targeting a wide array of diseases.[1][2] These include treatments for infectious diseases, cancer, metabolic disorders, and central nervous system conditions.

Quantitative Bioactivity Data of Pyrrolidine-Containing Compounds

The following tables summarize the quantitative bioactivity data for a selection of pyrrolidine-containing compounds across different therapeutic classes.

Table 1: Enzyme Inhibitors

| Compound Class | Target Enzyme | Representative Compound | IC50 / Ki | Reference |

| DPP-IV Inhibitors | Dipeptidyl peptidase-IV | Vildagliptin | - | [2] |

| Pyrrolidine sulfonamide derivative (23d) | IC50: 11.32 ± 1.59 μM | [2][4] | ||

| Carbonic Anhydrase Inhibitors | Carbonic Anhydrase I (hCAI) | Pyrrolidine-based benzenesulfonamide (18) | Ki: 17.61 ± 3.58 nM | [2][4] |

| Carbonic Anhydrase II (hCAII) | Pyrrolidine-based benzenesulfonamide (18) | Ki: 5.14 ± 0.61 nM | [2][4] | |

| Acetylcholinesterase Inhibitors | Acetylcholinesterase (AChE) | Pyrrolidine-based benzenesulfonamide (19a) | Ki: 22.34 ± 4.53 nM | [2][4] |

| Pyrrolidine-based benzenesulfonamide (19b) | Ki: 27.21 ± 3.96 nM | [2][4] | ||

| Topoisomerase Inhibitors | E. coli DNA gyrase | 1,2,4-Oxadiazole pyrrolidine (22c) | IC50: 120 ± 10 nM | [2][4] |

| ACE Inhibitors | Angiotensin-Converting Enzyme | Succinoyl-l-proline | IC50: 330 nM | [7] |

Table 2: Receptor Antagonists

| Compound Class | Target Receptor | Representative Compound | IC50 / Binding Affinity | Reference |

| CXCR4 Antagonists | Chemokine receptor CXCR4 | Compound 46 | IC50: 79 nM (binding affinity) | [5] |

| IC50: 0.25 nM (calcium flux inhibition) | [5] | |||

| NMDA Receptor Antagonists | N-methyl-D-aspartate (glycine site) | 5-Arylidene-pyrrolidine-2,3,4-trione 3-oxime (13b) | Nanomolar concentration | [1] |

| Kappa Opioid Receptor Agonists | Kappa Opioid Receptor | Compound 6 | Binding affinity: 52 nM | [8] |

| Functional agonism: 51 nM | [8] |

Table 3: Antimicrobial Agents

| Compound Class | Target Organism | Representative Compound | MIC (μg/mL) | Reference |

| Antibacterial | S. aureus | Pyrrolidine-thiazole derivative (51a) | 30.53 ± 0.42 | [2] |

| B. cereus | Pyrrolidine-thiazole derivative (51a) | 21.70 ± 0.36 | [2] | |

| A. baumannii | Methyl 5,5-diphenyl-1-(thiazol-2-yl)pyrrolidine-2-carboxylate derivative | 31.25 | [9] | |

| Antimycobacterial | M. tuberculosis H37Rv | Methyl 5,5-diphenyl-1-(thiazol-2-yl)pyrrolidine-2-carboxylate derivative | 0.98-1.96 | [9] |

Key Signaling Pathways and Mechanisms of Action

Pyrrolidine-containing drugs exert their therapeutic effects by modulating specific signaling pathways. Understanding these pathways is crucial for rational drug design and development.

CXCL12/CXCR4 Signaling Pathway in Cancer Metastasis

The CXCL12/CXCR4 signaling axis plays a critical role in cancer cell proliferation, survival, and metastasis.[3][10] Pyrrolidine-based CXCR4 antagonists can block this pathway, thereby inhibiting tumor progression.

JAK-STAT Signaling Pathway in Inflammation and Cancer

The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is crucial for cytokine signaling that governs immune responses and cell proliferation.[11][12][13] Dysregulation of this pathway is implicated in inflammatory diseases and cancers. Pyrrolidine-containing drugs, such as the JAK inhibitor Pacritinib, can modulate this pathway.[2]

HCV NS5A Replication Complex

Hepatitis C virus (HCV) replication relies on a complex of nonstructural (NS) proteins, including NS5A.[14][15] NS5A is a phosphoprotein essential for the formation of the viral replication complex and the regulation of viral RNA synthesis.[14][15] Pyrrolidine-containing drugs, such as Elbasvir, are potent inhibitors of NS5A.

Key Experimental Protocols

The development of pyrrolidine-based drugs relies on robust synthetic methods and reliable biological assays. This section provides an overview of key experimental protocols.

Synthesis: 1,3-Dipolar Cycloaddition

A common and versatile method for synthesizing the pyrrolidine ring is the 1,3-dipolar cycloaddition reaction between an azomethine ylide and a dipolarophile (e.g., an alkene).

Protocol: General Procedure for 1,3-Dipolar Cycloaddition

-

Generation of Azomethine Ylide: An α-amino acid (e.g., sarcosine or proline) is condensed with an aldehyde or ketone, often with heating, to generate the azomethine ylide in situ via decarboxylation.

-

Cycloaddition: The generated azomethine ylide reacts with a suitable dipolarophile (e.g., an electron-deficient alkene such as a maleimide or an acrylate) in an appropriate solvent (e.g., toluene, methanol, or an ionic liquid).

-

Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction mixture is concentrated, and the crude product is purified, typically by column chromatography on silica gel, to yield the desired substituted pyrrolidine.

-

Characterization: The structure and stereochemistry of the final product are confirmed using spectroscopic methods such as NMR (¹H, ¹³C) and mass spectrometry.

Biological Assay: Minimum Inhibitory Concentration (MIC) Test

The MIC test is a standard method to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[1][5][8]

Protocol: Broth Microdilution Method

-

Preparation of Antimicrobial Agent: A stock solution of the pyrrolidine-based test compound is prepared in a suitable solvent (e.g., DMSO) and then serially diluted in a 96-well microtiter plate using a liquid growth medium (e.g., Mueller-Hinton Broth).[6]

-

Preparation of Inoculum: A standardized suspension of the test bacterium (e.g., S. aureus) is prepared to a specific cell density (e.g., 5 x 10⁵ CFU/mL).[6]

-

Inoculation: Each well of the microtiter plate containing the serially diluted compound is inoculated with the bacterial suspension. Control wells (no compound and no bacteria) are included.

-

Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 16-20 hours).[6]

-

Reading Results: After incubation, the wells are visually inspected for turbidity (bacterial growth). The MIC is the lowest concentration of the compound at which no visible growth is observed.

Biological Assay: In Vitro Carbonic Anhydrase (CA) Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of carbonic anhydrase, which catalyzes the hydrolysis of p-nitrophenyl acetate (p-NPA).[16]

Protocol: Colorimetric Assay

-

Reagent Preparation: Prepare assay buffer (e.g., 50 mM Tris-HCl, pH 7.5), a working solution of human carbonic anhydrase, a stock solution of the substrate p-NPA in a suitable organic solvent, and solutions of the test pyrrolidine compound at various concentrations.[16]

-

Plate Setup: In a 96-well microplate, add the assay buffer, the test compound solution (or vehicle for control), and the CA working solution to the appropriate wells.[16]

-

Pre-incubation: Incubate the plate at room temperature for a defined period (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.[16]

-

Reaction Initiation: Initiate the reaction by adding the p-NPA substrate solution to all wells.[16]

-

Measurement: Immediately measure the absorbance at 400-405 nm in kinetic mode at regular intervals. The rate of p-nitrophenol formation is proportional to the enzyme activity.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.

Conclusion and Future Outlook

The pyrrolidine ring continues to be a highly valuable and versatile scaffold in drug discovery. Its inherent three-dimensional structure, stereochemical complexity, and tunable physicochemical properties provide medicinal chemists with a powerful tool to design novel and effective therapeutics. The wide range of biological activities exhibited by pyrrolidine-containing compounds, from enzyme inhibition to receptor modulation, ensures its continued prominence in the development of next-generation drugs. Future research will likely focus on exploring novel stereoselective synthetic methodologies to access more complex and diverse pyrrolidine derivatives, as well as leveraging computational tools to better predict the interactions of these scaffolds with their biological targets, ultimately leading to the discovery of more potent and selective medicines.

References

- 1. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. aacrjournals.org [aacrjournals.org]

- 4. researchgate.net [researchgate.net]

- 5. protocols.io [protocols.io]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics | Institute for Collaborative Biotechnology (ICB) | UCSB, MIT and Caltech. [icb.ucsb.edu]

- 9. researchgate.net [researchgate.net]

- 10. CXCL12-CXCR4/CXCR7 Axis in Cancer: from Mechanisms to Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]

- 13. The JAK/STAT Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 14. NS5A - HCV Proteins - Hepatitis C Online [hepatitisc.uw.edu]

- 15. Hepatitis C virus nonstructural protein 5A - Wikipedia [en.wikipedia.org]

- 16. benchchem.com [benchchem.com]

The Pivotal Role of 3-Hydroxypyrrolidine Hydrochloride as a Chiral Building Block in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a ubiquitous scaffold in a vast array of biologically active compounds and natural products. Among its derivatives, the chiral molecule 3-hydroxypyrrolidine has emerged as a particularly valuable and versatile chiral building block in medicinal chemistry. Available as both (R) and (S) enantiomers, typically as their hydrochloride salts for improved stability and handling, this compound provides a synthetically tractable platform for the introduction of a key stereocenter into drug candidates. Its hydroxyl group offers a convenient handle for further functionalization, while the secondary amine allows for the construction of diverse molecular architectures. This guide provides a comprehensive overview of the properties, synthesis, and applications of 3-hydroxypyrrolidine hydrochloride, with a focus on its role in the development of innovative therapeutics.

Physicochemical and Chiral Properties

The enantiomers of this compound are stable, crystalline solids. Their distinct stereochemistry is the cornerstone of their utility in asymmetric synthesis, enabling the creation of enantiomerically pure compounds crucial for selective interaction with biological targets.[1]

Table 1: Physicochemical Properties of this compound Enantiomers

| Property | (R)-3-Hydroxypyrrolidine Hydrochloride | (S)-3-Hydroxypyrrolidine Hydrochloride |

| Synonyms | (R)-(-)-3-Pyrrolidinol hydrochloride | (S)-(+)-3-Pyrrolidinol hydrochloride |

| CAS Number | 104706-47-0[1] | 122536-94-1[2] |

| Molecular Formula | C₄H₁₀ClNO[1] | C₄H₁₀ClNO[2] |

| Molecular Weight | 123.58 g/mol [1] | 123.58 g/mol [2] |

| Appearance | Off-white to yellow or pale brown crystal powder[1] | Data not consistently available |

| Melting Point | 102 - 107 °C[1] | Data not consistently available |

| Optical Rotation | [α]D20 = -7.5 ± 1° (c=3.5 in CH₃OH)[1] | Data not consistently available |

| Purity | ≥ 98%[1] | Data not consistently available |

Enantioselective Synthesis of 3-Hydroxypyrrolidine

The preparation of optically pure 3-hydroxypyrrolidine is a critical step in its application. Various strategies have been developed, starting from the chiral pool or employing asymmetric synthesis methodologies.

Table 2: Selected Enantioselective Syntheses of 3-Hydroxypyrrolidine Derivatives

| Starting Material | Target Compound | Key Steps | Yield | Enantiomeric Excess (ee) | Reference |

| Chiral Epichlorohydrin | (R)-3-Hydroxypyrrolidine | Hydroxy protection, nitrile reduction, intramolecular cyclization, deprotection | 81% (overall) | High optical purity | [3] |

| (R)-2-(t-butyldimethylsilyloxy)-3-chloropropionitrile | (R)-N-benzyl-3-hydroxypyrrolidine | Hydrogenation, N-benzylation | 87% | High optical purity | [3] |

| (R)-3-benzyloxypyrrolidine | (R)-3-Hydroxypyrrolidine | Hydrogenation (Pd/C) | 90% | High optical purity | [3] |

| 4-amino-(S)-2-hydroxybutylic acid | (S)-3-Hydroxypyrrolidine | Amine protection, carboxylic acid reduction, deprotection, halogenation, cyclization | Not specified | Optically and chemically pure | [4] |

A general synthetic pathway for producing chiral 3-hydroxypyrrolidine often involves the strategic use of protecting groups and a key cyclization step.

Experimental Protocols

Detailed methodologies are crucial for the successful application of this compound in synthesis. The following protocols are representative examples of common transformations.

Protocol 1: N-Boc Protection of (R)-3-Hydroxypyrrolidine

This procedure protects the secondary amine, allowing for selective reactions at the hydroxyl group.

Materials:

-

(R)-3-Hydroxypyrrolidine hydrochloride

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Triethylamine (Et₃N)

-

Dichloromethane (DCM), anhydrous

-

Sodium bicarbonate (NaHCO₃), saturated aqueous solution

-

Water, deionized

-

Brine, saturated aqueous solution

-

Magnesium sulfate (MgSO₄), anhydrous

Procedure:

-

To a clean, dry round-bottom flask equipped with a magnetic stir bar, add (R)-3-hydroxypyrrolidine hydrochloride (1.0 eq).

-

Dissolve the starting material in anhydrous dichloromethane (DCM) (approximately 10 mL per gram of the hydrochloride salt).

-

Cool the flask in an ice bath and stir the solution for 10-15 minutes until the internal temperature reaches 0 °C.

-

Add triethylamine (2.2 eq) to the stirred solution to neutralize the hydrochloride and act as a base.

-

Dissolve di-tert-butyl dicarbonate (1.1 eq) in a minimal amount of anhydrous DCM and add it dropwise to the reaction mixture over 30 minutes, ensuring the temperature remains at 0 °C.[5]

-

After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 2-4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

-

Combine the organic layers and wash sequentially with water and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the product by flash column chromatography if necessary to obtain (R)-N-Boc-3-hydroxypyrrolidine.

Protocol 2: N-Alkylation of 3-Hydroxypyrrolidine (General Procedure)

N-alkylation is a common method to introduce substituents on the pyrrolidine nitrogen.

Materials:

-

This compound

-

Alkyl halide (e.g., benzyl bromide)

-

Potassium carbonate (K₂CO₃) or another suitable base

-

N,N-Dimethylformamide (DMF), anhydrous

Procedure:

-

To a round-bottom flask, add this compound (1.0 eq) and anhydrous DMF.

-

Add potassium carbonate (2.5-3.0 eq) to the suspension.

-

Stir the mixture at room temperature for 30 minutes.

-

Add the alkyl halide (1.1 eq) dropwise to the reaction mixture.

-

Heat the reaction to 60-80 °C and monitor its progress by TLC.

-

After completion, cool the reaction to room temperature and pour it into water.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate) (3x).

-

Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield the N-alkylated 3-hydroxypyrrolidine.

Applications in Drug Synthesis

The utility of this compound as a chiral building block is best illustrated by its incorporation into a variety of marketed drugs.

-

Carbapenem Antibiotics (Doripenem, Ertapenem, Meropenem): The pyrrolidine moiety in these antibiotics is crucial for their antibacterial activity and stability against certain beta-lactamases.[6] Doripenem, for instance, inhibits bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs).[7][8]

-

Angiotensin-Converting Enzyme (ACE) Inhibitors (Zofenopril): Zofenopril is an ACE inhibitor used to treat hypertension. The chiral pyrrolidine component contributes to its potent and specific binding to the ACE enzyme.[6] Zofenoprilat, the active metabolite, inhibits the conversion of angiotensin I to the potent vasoconstrictor angiotensin II.[9]

-

Nicotinic Acetylcholine Receptor Partial Agonists (Varenicline): Varenicline is a prescription medication used for smoking cessation.[10] It contains a complex tetracyclic ring system where the foundational stereochemistry can be traced back to a chiral precursor conceptually related to 3-hydroxypyrrolidine. Varenicline acts as a partial agonist at the α4β2 nicotinic acetylcholine receptor, reducing cravings and the rewarding effects of nicotine.[1][11]

Conclusion

(R)- and (S)-3-Hydroxypyrrolidine hydrochloride are indispensable chiral building blocks in modern medicinal chemistry. Their well-defined stereochemistry and versatile functional groups provide a reliable and efficient means to introduce chirality into complex molecules. The successful development of numerous drugs across diverse therapeutic areas underscores the significance of this scaffold. As drug discovery continues to demand greater specificity and efficacy, the strategic use of chiral building blocks like this compound will undoubtedly remain a cornerstone of innovative pharmaceutical research.

References

- 1. Preclinical pharmacology, efficacy, and safety of varenicline in smoking cessation and clinical utility in high risk patients - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. WO2007024113A1 - Process for the preparation of chiral 3-hydroxy pyrrolidine compound and derivatives thereof having high optical purity - Google Patents [patents.google.com]

- 4. US7652152B2 - Synthetic method of optically pure (S)-3-hydroxypyrrolidine - Google Patents [patents.google.com]

- 5. benchchem.com [benchchem.com]

- 6. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Characteristics of doripenem: a new broad-spectrum antibiotic - PMC [pmc.ncbi.nlm.nih.gov]

- 8. What is the mechanism of Doripenem? [synapse.patsnap.com]

- 9. What is the mechanism of Zofenopril Calcium? [synapse.patsnap.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. Varenicline - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Discovery and Synthesis of 3-Hydroxypyrrolidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Hydroxypyrrolidine is a pivotal chiral building block in modern medicinal chemistry, forming the core of numerous pharmaceuticals. Its stereochemistry profoundly influences biological activity, making enantiomerically pure forms highly sought after. This technical guide provides a comprehensive overview of the historical development and key synthetic strategies for obtaining 3-hydroxypyrrolidine, with a focus on enantioselective methods. Detailed experimental protocols for seminal syntheses, comparative data on yields and enantioselectivity, and visualizations of reaction pathways are presented to serve as a valuable resource for researchers in drug discovery and process development.

Introduction: The Emergence of a Privileged Scaffold

While the precise first synthesis of 3-hydroxypyrrolidine is not prominently documented, its history is intrinsically linked to the broader exploration of pyrrolidine and piperidine alkaloids in the late 19th and early 20th centuries. The pioneering work of chemists like Albert Ladenburg on the synthesis of piperidine laid the foundational principles for heterocyclic chemistry. The importance of hydroxylated pyrrolidines as key structural motifs in a vast array of biologically active molecules became increasingly apparent throughout the 20th century, driving the development of diverse and sophisticated synthetic methodologies. The presence of a chiral center at the 3-position further propelled the quest for stereocontrolled syntheses, a critical aspect in the development of modern pharmaceuticals where a specific enantiomer often dictates therapeutic efficacy and safety.

Key Synthetic Strategies

Several key synthetic routes to 3-hydroxypyrrolidine have been established, each with its own set of advantages and limitations. The choice of a particular route often depends on factors such as the desired stereochemistry, scalability, cost of starting materials, and safety considerations. This guide details three of the most significant and historically important approaches.

Synthesis from Malic Acid

One of the earliest and most well-established methods for the enantioselective synthesis of 3-hydroxypyrrolidine utilizes the chiral pool of naturally occurring malic acid. This approach leverages the inherent stereochemistry of the starting material to produce the desired enantiomer of the target molecule.

The general strategy involves the reaction of L- or D-malic acid with benzylamine to form the corresponding N-benzyl-3-hydroxysuccinimide. This intermediate is then reduced, typically with a strong hydride reducing agent such as lithium aluminum hydride (LiAlH₄), to yield (S)- or (R)-N-benzyl-3-hydroxypyrrolidine, respectively. Subsequent debenzylation affords the final product.

Synthesis from Epichlorohydrin

The use of epichlorohydrin as a starting material offers a versatile and efficient route to both racemic and enantiomerically enriched 3-hydroxypyrrolidine. The key step in this synthesis is the nucleophilic ring-opening of the epoxide.

For the enantioselective synthesis, a chiral epichlorohydrin is reacted with a cyanide source, such as hydrogen cyanide or an alkali metal cyanide, to form the corresponding chiral 4-chloro-3-hydroxybutyronitrile. This intermediate then undergoes reductive amination and subsequent intramolecular cyclization to yield 3-hydroxypyrrolidine. The reduction of the nitrile and the cyclization can often be achieved in a single step through catalytic hydrogenation.

Synthesis from 4-Amino-(S)-2-hydroxybutyric Acid

A more recent and highly efficient method for the preparation of optically pure (S)-3-hydroxypyrrolidine starts from the readily available 4-amino-(S)-2-hydroxybutyric acid. This approach involves a series of transformations that ultimately lead to the desired product with high enantiomeric purity.

One common pathway involves the protection of the amine, reduction of the carboxylic acid to a primary alcohol, activation of the primary alcohol as a leaving group (e.g., through halogenation), and finally, intramolecular cyclization to form the pyrrolidine ring. An alternative route from the same starting material proceeds through esterification, lactam formation, and subsequent reduction of the lactam.

Quantitative Data Summary

The efficiency of each synthetic route can be evaluated based on key quantitative metrics such as overall yield and enantiomeric excess (ee). The following tables summarize representative data for the discussed synthetic pathways.

Table 1: Synthesis from Malic Acid

| Step | Reagents & Conditions | Yield (%) | Enantiomeric Excess (%) | Reference |

| Imide Formation | L-Malic acid, benzylamine, heat | ~85 | >99 | [Synth. Commun. 1985, 15, 587] |

| Reduction | N-Benzyl-3-hydroxysuccinimide, LiAlH₄, THF | ~70-80 | >99 | [Synth. Commun. 1985, 15, 587] |

| Debenzylation | (S)-N-Benzyl-3-hydroxypyrrolidine, Pd/C, H₂ | >95 | >99 | [Synth. Commun. 1985, 15, 587] |

Table 2: Synthesis from Epichlorohydrin

| Step | Reagents & Conditions | Yield (%) | Enantiomeric Excess (%) | Reference |

| Nitrile Formation | (R)-Epichlorohydrin, KCN, H₂O/alcohol, pH 8-10 | ~78 | >99 | [JPS63316758A] |

| Reductive Cyclization | (R)-4-Chloro-3-hydroxybutyronitrile, Raney Ni, H₂ | ~85 | >99 | [WO2007024113A1] |

Table 3: Synthesis from 4-Amino-(S)-2-hydroxybutyric Acid

| Pathway | Key Steps | Overall Yield (%) | Optical Purity (%) | Reference |

| 1 | Protection, Reduction, Activation, Cyclization | ~60-70 | >99 | [US7652152B2] |

| 2 | Esterification, Lactamization, Reduction | ~65-75 | >99 | [US7652152B2] |

Detailed Experimental Protocols

Synthesis of (S)-N-Benzyl-3-hydroxypyrrolidine from L-Malic Acid

Step 1: Synthesis of (S)-N-Benzyl-3-hydroxysuccinimide

A mixture of L-malic acid (1.0 eq) and benzylamine (1.1 eq) is heated at 180-190 °C for 2-3 hours, during which water is removed. The reaction mixture is then cooled and the crude product is purified by recrystallization to afford (S)-N-benzyl-3-hydroxysuccinimide.

Step 2: Reduction to (S)-N-Benzyl-3-hydroxypyrrolidine

To a suspension of lithium aluminum hydride (2.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C is slowly added a solution of (S)-N-benzyl-3-hydroxysuccinimide (1.0 eq) in THF. The reaction mixture is then refluxed for 4-6 hours. After cooling to 0 °C, the reaction is carefully quenched by the sequential addition of water, 15% aqueous sodium hydroxide, and water. The resulting precipitate is filtered off, and the filtrate is concentrated under reduced pressure. The crude product is purified by distillation or column chromatography to give (S)-N-benzyl-3-hydroxypyrrolidine.

Enantioselective Synthesis of (R)-3-Hydroxypyrrolidine from (R)-Epichlorohydrin

Step 1: Synthesis of (R)-4-Chloro-3-hydroxybutyronitrile

To a solution of potassium cyanide (1.1 eq) in a mixture of water and alcohol at 20-25 °C, the pH is adjusted to 8.0-10.0 with an acid (e.g., acetic acid). (R)-Epichlorohydrin (1.0 eq) is then added dropwise, and the reaction is stirred for 2-4 hours. The product is extracted with an organic solvent, and the organic layer is dried and concentrated. The crude product is purified by vacuum distillation to yield (R)-4-chloro-3-hydroxybutyronitrile.

Step 2: Reductive Cyclization to (R)-3-Hydroxypyrrolidine

A solution of (R)-4-chloro-3-hydroxybutyronitrile (1.0 eq) in methanol is hydrogenated in the presence of Raney Nickel catalyst under hydrogen pressure. The reaction is typically carried out at an elevated temperature and pressure. After the reaction is complete, the catalyst is filtered off, and the solvent is removed under reduced pressure. The resulting crude product is then treated with a base to neutralize any hydrochloride salt formed and purified by distillation to afford (R)-3-hydroxypyrrolidine.

Synthesis of (S)-3-Hydroxypyrrolidine from 4-Amino-(S)-2-hydroxybutyric Acid

Pathway 1: Via Halogenation and Cyclization

-

Amine Protection: The amine group of 4-amino-(S)-2-hydroxybutyric acid is protected with a suitable protecting group (e.g., Boc anhydride).

-

Carboxylic Acid Reduction: The carboxylic acid of the N-protected amino acid is reduced to a primary alcohol using a reducing agent such as borane-THF complex.

-

Alcohol Activation: The primary alcohol is converted to a good leaving group, for example, by reaction with a halogenating agent (e.g., thionyl chloride or phosphorus tribromide).

-

Cyclization and Deprotection: The resulting halo-amine undergoes intramolecular cyclization upon treatment with a base to form the N-protected 3-hydroxypyrrolidine. The protecting group is then removed under appropriate conditions to yield (S)-3-hydroxypyrrolidine.[1]

Conclusion

The synthesis of 3-hydroxypyrrolidine has evolved significantly, driven by its importance as a chiral building block in drug discovery. From early methods relying on natural chiral pool starting materials to more modern, efficient, and scalable approaches, the synthetic chemist's toolbox for accessing this valuable scaffold has expanded considerably. The choice of synthetic route is a critical decision in the drug development process, with considerations of cost, efficiency, and stereochemical purity being paramount. This guide provides a foundational understanding of the key historical and contemporary methods for the synthesis of 3-hydroxypyrrolidine, offering a valuable resource for researchers and professionals in the field. Continued innovation in catalytic and biocatalytic methods is expected to further refine the synthesis of this and other important chiral intermediates, paving the way for the development of next-generation therapeutics.

References

Unveiling Nature's Arsenal: A Technical Guide to the Occurrence and Significance of Hydroxypyrrolidine Derivatives

For Researchers, Scientists, and Drug Development Professionals

The intricate molecular architecture of naturally occurring compounds has long been a fount of inspiration for the development of novel therapeutics. Among these, hydroxypyrrolidine derivatives, a diverse class of nitrogen-containing heterocyclic compounds, have garnered significant attention for their broad spectrum of biological activities. This in-depth technical guide explores the natural occurrence of these valuable scaffolds in plants, marine organisms, and fungi, providing a comprehensive overview of their chemical diversity, quantitative prevalence, and the experimental methodologies for their isolation and characterization. Furthermore, this guide delves into the molecular mechanisms through which these compounds exert their effects, with a focus on key signaling pathways implicated in human diseases.

A Widespread Presence in the Natural World

Hydroxypyrrolidine derivatives are ubiquitously distributed across different biological taxa, where they play crucial roles in defense mechanisms and intercellular signaling. Their structural complexity and varied stereochemistry contribute to their diverse pharmacological profiles, making them attractive candidates for drug discovery programs.

Phytochemical Diversity: The Plant Kingdom's Contribution

Plants, particularly those from the families Asteraceae, Boraginaceae, and Fabaceae, are prolific producers of a specific class of hydroxypyrrolidine-containing compounds known as pyrrolizidine alkaloids (PAs). These alkaloids are synthesized as a defense mechanism against herbivores and are known for their wide range of biological activities, including hepatotoxicity. The concentration of these alkaloids can vary significantly depending on the plant species, environmental conditions, and the part of the plant being analyzed. For instance, high concentrations of PAs have been reported in medicinal plants like Senecionis scandentis and Farfarae flos.

Marine Marvels: Sponges as a Rich Source

The marine environment, particularly sponges of the genus Agelas and Stylissa, is a rich reservoir of unique brominated pyrrole and pyrrolidine alkaloids. These compounds often exhibit potent antimicrobial, antiviral, and anticancer properties. The bromopyrrole alkaloids, such as sceptrin, hymenin, and manzacidin A/C, have been isolated from various sponge species and their minimum inhibitory concentrations (MIC) against pathogenic bacteria have been determined, highlighting their potential as novel antibiotic leads.

Fungal Factories: A Realm of Bioactive Metabolites

Fungi, including endophytic species that live in symbiotic relationships with plants, are a treasure trove of structurally diverse secondary metabolites. Among these are various compounds containing the hydroxypyrrolidine moiety. These fungal derivatives have demonstrated a wide array of biological activities, including antifungal, antibacterial, and cytotoxic effects. The production of these metabolites can be influenced by culture conditions, and their isolation requires specialized techniques to separate them from complex mixtures.

Quantitative Analysis of Hydroxypyrrolidine Derivatives in Natural Sources

The concentration of hydroxypyrrolidine derivatives in their natural sources is a critical parameter for both ecological studies and for the potential of their commercial exploitation. The following tables summarize the available quantitative data on the prevalence of these compounds in various plants and the bioactivity of derivatives from marine sponges.

| Plant Species | Part of Plant | Total Pyrrolizidine Alkaloids (µg/kg) | Reference |

| Senecionis scandentis hebra | - | 1182.3 | [1] |

| Farfarae flos | - | 4618.6 | [1] |

| Arnebiae | - | 1117.0 | [1] |

Table 1: Concentration of Pyrrolizidine Alkaloids in Selected Medicinal Plants. This table highlights the significant variation in the concentration of these compounds across different plant species.

| Marine Sponge Species | Isolated Compound(s) | Antibacterial Activity (MIC in µM) against E. coli & S. aureus | Reference |

| Stylissa massa | Sceptrin | 62.5 | [2][3] |

| Aciculites orientalis | Microfractionated extract | Potent activity against S. aureus | [2][3] |

Table 2: Bioactivity of Bromopyrrolidine Alkaloids from Marine Sponges. The Minimum Inhibitory Concentration (MIC) indicates the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Experimental Protocols for Isolation and Characterization

The successful isolation and characterization of hydroxypyrrolidine derivatives from their natural matrices are paramount for their subsequent pharmacological evaluation. The following sections provide detailed methodologies for their extraction, purification, and structural elucidation.

Extraction and Isolation from Plant Material

Objective: To extract and isolate pyrrolizidine alkaloids from plant matrices.

Methodology:

-

Sample Preparation: The plant material (e.g., leaves, roots) is dried and ground into a moderately coarse powder to increase the surface area for extraction.

-

Extraction:

-

Maceration: The powdered plant material is soaked in a suitable solvent, such as methanol or a dilute acidic solution (e.g., 2% formic acid in water), for a specified period with occasional agitation.[4]

-

Soxhlet Extraction: Continuous extraction is performed using a Soxhlet apparatus with a solvent like ethanol, which is efficient for exhaustive extraction.[5]

-

Ultrasonication: The extraction is facilitated by ultrasonic waves, which enhance solvent penetration into the plant cells.[6]

-

Supercritical Fluid Extraction (SCE): This advanced technique utilizes supercritical CO2, often with a co-solvent like ethanol, for a clean and efficient extraction of thermolabile compounds.

-

-

Purification:

-

Acid-Base Extraction: The crude extract is subjected to a series of acid-base treatments to separate the basic alkaloids from non-alkaloidal compounds.[7]

-

Chromatography: The alkaloid fraction is further purified using techniques like column chromatography (with silica gel or alumina) or preparative High-Performance Liquid Chromatography (HPLC).[8]

-

Workflow for Plant Alkaloid Extraction

Caption: A generalized workflow for the extraction and purification of hydroxypyrrolidine alkaloids from plant sources.

Isolation from Marine Sponges

Objective: To isolate bromopyrrole alkaloids from marine sponges.

Methodology:

-

Sample Collection and Preparation: Sponges are collected and immediately preserved, typically by freezing or in ethanol, to prevent degradation of the metabolites. The preserved tissue is then homogenized.

-

Extraction: The homogenized sponge tissue is extracted with organic solvents, such as methanol or a mixture of dichloromethane and methanol.

-

Bioassay-Guided Microfractionation: The crude extract is subjected to microfractionation, and the resulting fractions are tested for biological activity (e.g., antibacterial or cytotoxic assays).[2][3]

-

Purification:

-

Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis: Bioactive fractions are analyzed by LC-MS to identify the molecular ions of the active compounds.[9]

-

Targeted Isolation: Guided by the LC-MS data, large-scale extraction and purification are performed using a combination of chromatographic techniques, including Sephadex column chromatography and reversed-phase HPLC, to isolate the target compounds.[10]

-

Recovery from Fungal Cultures

Objective: To isolate hydroxypyrrolidine derivatives from fungal cultures.

Methodology:

-

Fungal Cultivation: The fungus is grown in a suitable liquid or solid medium under controlled conditions to promote the production of secondary metabolites.

-

Extraction:

-

Liquid Culture: The culture broth is separated from the mycelium. The broth is extracted with a water-immiscible organic solvent like ethyl acetate. The mycelium can also be extracted separately.[11]

-

Solid Culture: The solid medium containing the fungal mycelia is extracted with an organic solvent.

-

-

Dereplication: The crude extract is analyzed using UPLC-PDA-HRMS-MS/MS to create a chemical fingerprint and compare it against a database of known fungal metabolites to avoid re-isolation of known compounds.[12]

-

Purification: The crude extract is subjected to various chromatographic techniques, such as silica gel column chromatography and preparative HPLC, to isolate the pure hydroxypyrrolidine derivatives.

Elucidation of Molecular Mechanisms: Signaling Pathway Modulation

Hydroxypyrrolidine derivatives exert their biological effects by interacting with various molecular targets and modulating key signaling pathways that are often dysregulated in diseases like cancer and inflammatory disorders.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation, immunity, and cell survival. Its aberrant activation is implicated in many chronic inflammatory diseases and cancers. Some pyrrolidine derivatives, such as pyrrolidine dithiocarbamate (PDTC), have been shown to be potent inhibitors of this pathway.[13][14] Inhibition of NF-κB signaling can occur at multiple levels, including preventing the degradation of the inhibitory IκBα protein and blocking the nuclear translocation of the active NF-κB dimers.

NF-κB Signaling Inhibition by Hydroxypyrrolidine Derivatives

Caption: Hydroxypyrrolidine derivatives can inhibit the NF-κB pathway by preventing the phosphorylation and subsequent degradation of IκBα, thereby sequestering NF-κB in the cytoplasm.

Modulation of the Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin signaling pathway is crucial for embryonic development and tissue homeostasis. Its dysregulation is a hallmark of many cancers. Natural compounds, including some alkaloids, have been shown to modulate this pathway.[15][16] They can act by either inhibiting Wnt ligand-receptor binding, preventing the stabilization and nuclear translocation of β-catenin, or interfering with the transcription of Wnt target genes.

Wnt/β-catenin Pathway Modulation

Caption: Hydroxypyrrolidine derivatives may modulate the Wnt/β-catenin pathway at various points, affecting the stability and nuclear activity of β-catenin.

Interference with the PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism. Hyperactivation of this pathway is a common event in many human cancers. Several natural products have been identified as inhibitors of this pathway.[17][18] They can act by directly inhibiting the activity of PI3K or Akt, or by modulating upstream or downstream components of the pathway.

PI3K/Akt Pathway Inhibition

Caption: Hydroxypyrrolidine derivatives can inhibit the PI3K/Akt pathway, a key regulator of cell survival and proliferation, by targeting core components like PI3K and Akt.

Conclusion

The natural world is an unparalleled source of chemical diversity, and hydroxypyrrolidine derivatives stand out as a particularly promising class of compounds with significant therapeutic potential. Their widespread occurrence in plants, marine organisms, and fungi, coupled with their diverse biological activities, underscores their importance in drug discovery. This technical guide has provided a comprehensive overview of their natural sources, quantitative analysis, and the experimental protocols for their isolation. Furthermore, the elucidation of their mechanisms of action, particularly their ability to modulate key signaling pathways, opens up new avenues for the development of targeted therapies for a range of diseases. Continued exploration of this fascinating class of natural products is certain to yield further insights and novel therapeutic agents.

References

- 1. mdpi.com [mdpi.com]

- 2. Screening for antibacterial and cytotoxic activities of Sri Lankan marine sponges through microfractionation: Isolation of bromopyrrole alkaloids from Stylissa massa | PLOS One [journals.plos.org]

- 3. Screening for antibacterial and cytotoxic activities of Sri Lankan marine sponges through microfractionation: Isolation of bromopyrrole alkaloids from Stylissa massa - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. cabidigitallibrary.org [cabidigitallibrary.org]

- 6. Modern and Traditional Approaches in Alkaloid Extraction and Phytochemical Screening: Techniques, Integration Strategies, and Future Perspectives [ajgreenchem.com]

- 7. jocpr.com [jocpr.com]

- 8. Extracting and Analyzing Pyrrolizidine Alkaloids in Medicinal Plants: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Feature-Based Molecular Networking Discovery of Bromopyrrole Alkaloids from the Marine Sponge Agelas dispar - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. mdpi.com [mdpi.com]

- 12. A High-resolution MS, MS/MS, and UV Database of Fungal Secondary Metabolites as a Dereplication Protocol for Bioactive Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Inhibition of nuclear factor-κB signal by pyrrolidine dithiocarbamate alleviates lipopolysaccharide-induced acute lung injury - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Inhibition of NF-kappaB activation by pyrrolidine dithiocarbamate prevents In vivo expression of proinflammatory genes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Targeting Wnt/β-Catenin Pathway by Flavonoids: Implication for Cancer Therapeutics [mdpi.com]

- 16. Synthesis of rocaglamide derivatives and evaluation of their Wnt signal inhibitory activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Inhibition of PI3K/Akt/mTOR Signaling by Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

A Technical Guide to the Thermochemical Properties of 3-Hydroxypyrrolidine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract: 3-Hydroxypyrrolidine hydrochloride is a valuable chiral building block in pharmaceutical development. Its thermochemical properties are critical for ensuring process safety, formulation stability, and overall drug product quality. This guide summarizes the known physical properties of this compound and provides a detailed overview of the standard experimental and computational methodologies used to determine its core thermochemical characteristics. While comprehensive experimental data for this specific molecule is sparse in public literature, this document serves as a foundational resource by outlining the necessary protocols and theoretical frameworks for its characterization.

Introduction